molecular formula C9H8N2S B044278 1H-Indole-5-carbothioamide CAS No. 114948-09-3

1H-Indole-5-carbothioamide

Cat. No.: B044278
CAS No.: 114948-09-3
M. Wt: 176.24 g/mol
InChI Key: MOWDVBRNTWWNHD-UHFFFAOYSA-N
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Description

1H-Indole-5-carbothioamide is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and their wide range of biological activities. The compound this compound is characterized by the presence of a carbothioamide group attached to the indole ring, which imparts unique chemical and biological properties to the molecule .

Biochemical Analysis

Biochemical Properties

1H-Indole-5-carbothioamide, like other indole derivatives, has been found to interact with multiple receptors, contributing to its broad-spectrum biological activities . It has been used for the preparation of potential fructose bisphosphatase inhibitors and as a reactant for the preparation of (indolylamino)thienopyridine-carbonitriles, which are potential protein kinase Cθ inhibitors .

Cellular Effects

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

It is known that the effects of indole derivatives can vary with dosage . This could include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

Indole derivatives are known to be involved in the metabolism of tryptophan , suggesting that this compound may interact with enzymes or cofactors involved in these pathways.

Transport and Distribution

It is known that indole derivatives can interact with various transporters or binding proteins , which could influence the localization or accumulation of this compound.

Subcellular Localization

It is known that indole derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-5-carbothioamide can be synthesized through various methods. One common approach involves the reaction of indole-5-carboxylic acid with thionyl chloride to form indole-5-carbonyl chloride, which is then treated with ammonium thiocyanate to yield this compound . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and green chemistry principles can make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-5-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1H-Indole-5-carbothioamide is unique due to the presence of the carbothioamide group at the C-5 position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, leading to unique biological activities compared to other indole derivatives .

Properties

IUPAC Name

1H-indole-5-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-9(12)7-1-2-8-6(5-7)3-4-11-8/h1-5,11H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWDVBRNTWWNHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592029
Record name 1H-Indole-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114948-09-3
Record name 1H-Indole-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-cyanoindole (Aldrich) (2.84 g, 20.0 mmol) in 20 mL of pyridine and 8.35 mL of TEA was purged with H2S gas for 1.5 h. Solvents were removed under vacuum. The residue was dissolved in 100 mL of EtOAc, washed with H2O, 0.3 N HCl (aq.), and H2O. The EtOAc layer was separated, dried (Na2SO4), and concentrated to yield the corresponding 5-indole-thiocarboxamide that was used directly in the next step. A solution of 5-indole-thiocarboxamide (150 mg, 0.85 mmol) and 3-(2-bromoacetyl)hydroquinolin-2-one (Example 27, 120 mg, 0.45 mmol) in 50 mL of MeOH was heated at reflux for 4 h. The mixture was then concentrated. The residue was treated with CH2Cl2 and the precipitates were collected by filtration to provide the title compound as a pale orange solid. MS m/z: 344 (M+1). Anal. Calc'd for C20H13N3OS.H2O.0.8HBr: C, 56.37; H, 3.74; N, 9.86; O, 7.51; S, 7.52. Found: C, 56.64; H, 3.80; N, 9.64; O, 7.30; S, 7.44.
Quantity
2.84 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
8.35 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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